molecular formula C10H9N3 B1622413 2-(Pyridin-3-yl)pyridin-4-amine CAS No. 40963-62-0

2-(Pyridin-3-yl)pyridin-4-amine

Cat. No.: B1622413
CAS No.: 40963-62-0
M. Wt: 171.2 g/mol
InChI Key: WKCIOKBWLISHSR-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)pyridin-4-amine is an organic compound that features two pyridine rings connected through an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)pyridin-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids . For instance, 3-bromopyridine can be coupled with 4-aminopyridine using a palladium catalyst and a suitable base under mild conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is critical to ensure the cost-effectiveness and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Pyridin-3-yl)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for metal complexes.

    Biology: The compound is used in the design of bioactive molecules, such as enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Comparison with Similar Compounds

2-(Pyridin-3-yl)pyridin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique electronic and steric properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-pyridin-3-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCIOKBWLISHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395181
Record name [2,3'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40963-62-0
Record name [2,3'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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